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Compound of Interest

Compound Name: TMC-205

Cat. No.: B12292439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS-205 with other therapeutic agents for

Duchenne muscular dystrophy (DMD). The information is compiled from clinical trial data and

peer-reviewed publications to assist researchers and drug development professionals in

evaluating the landscape of DMD treatments.

Executive Summary
TAS-205, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor, aimed to

reduce inflammation and muscle necrosis in DMD patients, independent of their specific

genetic mutation. While preclinical and early clinical studies showed promise, the Phase 3

REACH-DMD trial did not meet its primary endpoint, halting its development for this indication.

This guide compares the clinical trial data of TAS-205 with currently approved and late-stage

investigational therapies for DMD, including corticosteroids, exon-skipping drugs, gene therapy,

a histone deacetylase (HDAC) inhibitor, and a cell therapy.

Mechanism of Action Comparison
A diverse range of mechanisms is being employed to combat DMD. TAS-205 targeted the

inflammatory cascade, a downstream consequence of dystrophin deficiency. In contrast, other

therapies aim to either replace or repair the faulty dystrophin protein, modulate gene

expression, or deliver therapeutic cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12292439?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12292439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapeutic Class Drug(s) Mechanism of Action

HPGDS Inhibitor TAS-205

Inhibits hematopoietic

prostaglandin D synthase

(HPGDS) to reduce

prostaglandin D2 (PGD2)

production, aiming to decrease

inflammation and muscle

necrosis.[1]

Corticosteroids Vamorolone, Deflazacort

Act as anti-inflammatory and

immunosuppressant agents to

reduce muscle damage.

Vamorolone is a dissociative

steroid designed to separate

anti-inflammatory effects from

steroidal side effects.

Exon-Skipping
Eteplirsen, Golodirsen,

Viltolarsen, Casimersen

Utilize antisense

oligonucleotides to induce

skipping of specific exons in

the dystrophin pre-mRNA,

restoring the reading frame

and enabling the production of

a truncated but partially

functional dystrophin protein.

[2]

Gene Therapy
Delandistrogene

moxeparvovec

Uses an adeno-associated

virus (AAV) vector to deliver a

transgene encoding a

shortened, functional version

of dystrophin (micro-

dystrophin) to muscle tissue.

HDAC Inhibitor Givinostat Inhibits histone deacetylases

(HDACs), which are overactive

in DMD and contribute to

muscle damage, to promote
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muscle regeneration and

reduce inflammation.[3][4][5]

Cell Therapy Deramiocel

Employs cardiosphere-derived

cells (CDCs) that have

immunomodulatory and anti-

fibrotic properties to support

muscle function.

Quantitative Data Comparison of Clinical Trials
The following tables summarize the key efficacy data from clinical trials of TAS-205 and other

DMD treatments. It is important to note that direct comparisons between trials are challenging

due to differences in study populations, endpoints, and durations.

Table 1: Efficacy Data for TAS-205

Trial Phase
Primary
Endpoint

Treatmen
t
Group(s)

Placebo
Group

Results p-value

NCT02752

048[1][6][7]
2

Change in

6-Minute

Walk

Distance

(6MWD) at

24 weeks

Low-dose:

-3.5 m (SE

20.3)High-

dose: -7.5

m (SE

11.2)

-17.0 m

(SE 17.6)

Difference

from

placebo:Lo

w-dose:

13.5

mHigh-

dose: 9.5

m

Low-dose:

0.625High-

dose:

0.646

REACH-

DMD
3

Change in

Time to

Rise from

Floor at 52

weeks

Not

reported

Not

reported

Did not

meet

primary

endpoint

Not

significant

Table 2: Efficacy Data for Other DMD Treatments
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Drug Trial Phase
Primary
Endpoin
t

Treatme
nt
Group

Placebo
/Compa
rator
Group

Results p-value

Vamorolo

ne

VISION-

DMD
2b

Time to

Stand

(TTSTAN

D)

velocity

at 24

weeks

6

mg/kg/da

y: 0.05

rises/sec

(SE 0.01)

Placebo:

-0.01

rises/sec

(SE 0.01)

Mean

differenc

e: 0.06

rises/sec

0.002

Givinosta

t

EPIDYS[

3][5][8]
3

Change

in 4-Stair

Climb

time at

72 weeks

Givinosta

t: 1.25

seconds

increase

Placebo:

3.03

seconds

increase

Differenc

e of 1.78

seconds

in decline

0.035

Delandist

rogene

moxepar

vovec

ENDEAV

OR[9][10]

[11]

1b

Change

in NSAA

total

score at

52 weeks

+4.0

points

(SD 3.5)

External

Control:

+0.8

points

(SE 0.4)

Differenc

e of 3.2

points

<0.0001

Eteplirse

n

PROMO

VI[12][13]

[14]

3

Change

in 6MWD

at 96

weeks

-68.9 m

External

Control:

-133.8 m

Attenuati

on of

decline

N/A (vs.

external

control)

Golodirse

n

NCT0231

0906[2]

[15]

1/2

Change

in 6MWD

at 144

weeks

-99.0 m

External

Control:

-181.4 m

Attenuati

on of

decline

0.067

Viltolarse

n

RACER5

3[16][17]

[18][19]

3 Time to

Stand

from

Supine

velocity

Trend of

increase

d velocity

Trend of

increase

d velocity

No

statistical

ly

significan

t

Not

significan

t
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at 48

weeks

differenc

e

Deramioc

el
HOPE-3 3

Change

in

Performa

nce of

Upper

Limb

(PUL)

v2.0 total

score at

12

months

54%

slowing

of

progressi

on vs.

placebo

Placebo

Statistical

ly

significan

t

improve

ment

Significa

nt

Experimental Protocols
TAS-205 Phase 2 Trial (NCT02752048) Experimental
Workflow[1]
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Screening & Enrollment

Randomization (1:1:1)

24-Week Treatment Period

Endpoint Assessment

Screening of male DMD patients (≥5 years old)
- Genetic or pathological diagnosis

- Able to walk ≥75m in 6MWD

Enrollment (N=36)

Randomization

Placebo
(n=12)

TAS-205 Low-Dose
(6.67–13.33 mg/kg/dose)

(n=12)

TAS-205 High-Dose
(13.33–26.67 mg/kg/dose)

(n=12)

Primary Endpoint:
Change in 6MWD from baseline at Week 24

Secondary Endpoints:
- Timed function tests

- Muscle strength
- Safety and tolerability

Click to download full resolution via product page

TAS-205 Phase 2 Trial Workflow
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Protocol Details: This was a randomized, double-blind, placebo-controlled, early phase 2 study.

[1]

Participants: 36 male DMD patients aged ≥5 years.

Intervention: Patients were randomized to receive oral TAS-205 at a low dose (6.67–13.33

mg/kg/dose), a high dose (13.33–26.67 mg/kg/dose), or placebo, twice daily for 24 weeks.[1]

Primary Outcome: The primary endpoint was the change from baseline in the 6-minute walk

distance (6MWD) at Week 24.[1]

Givinostat EPIDYS Trial (NCT02851797) Experimental
Workflow[3][5][8]
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Screening & Enrollment

Randomization (2:1)

72-Week Treatment Period

Endpoint Assessment

Screening of ambulant male DMD patients (≥6 years old)
- On stable corticosteroids for ≥6 months

Enrollment (N=179)

Randomization

Givinostat + Corticosteroids
(n=118)

Placebo + Corticosteroids
(n=61)

Primary Endpoint:
Change in 4-Stair Climb time from baseline at Week 72

Secondary Endpoints:
- North Star Ambulatory Assessment (NSAA)

- Vastus lateralis fat fraction (MRI)
- Safety and tolerability

Click to download full resolution via product page

Givinostat EPIDYS Trial Workflow

Protocol Details: This was a multicenter, randomized, double-blind, placebo-controlled Phase 3

trial.[5]
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Participants: 179 ambulant boys with DMD aged 6 years or older who had been on a stable

dose of corticosteroids for at least 6 months.[5]

Intervention: Participants were randomized 2:1 to receive oral givinostat or placebo twice

daily for 72 weeks, in addition to their ongoing corticosteroid treatment.[5]

Primary Outcome: The primary endpoint was the change from baseline in the time to climb

four stairs at week 72.[5]

Signaling Pathway
TAS-205 Mechanism of Action Pathway

Arachidonic Acid

Prostaglandin H2 (PGH2)

COX enzymes

Prostaglandin D2 (PGD2)

Hematopoietic Prostaglandin D Synthase (HPGDS)

Catalyzes

Inflammation Muscle Necrosis

TAS-205

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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